molecular formula C14H9F3N2 B3026255 6-Phenanthridinamine, 8-(trifluoromethyl)- CAS No. 651055-83-3

6-Phenanthridinamine, 8-(trifluoromethyl)-

Cat. No.: B3026255
CAS No.: 651055-83-3
M. Wt: 262.23 g/mol
InChI Key: VBQYJKNVRUTAHL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 6-Phenanthridinamine, 8-(trifluoromethyl)- is the ribosome . The ribosome plays a crucial role in protein synthesis, a process vital for cell growth and function.

Mode of Action

6-Phenanthridinamine, 8-(trifluoromethyl)- interacts with its target, the ribosome, by inhibiting the protein folding activity . It directly competes with protein substrates for the ribosomal active site .

Biochemical Pathways

The compound affects the protein synthesis pathway by inhibiting the protein folding activity of the ribosome . This disruption can lead to downstream effects such as altered protein function and potentially cell death.

Result of Action

The result of the compound’s action is the inhibition of protein folding . This can lead to a disruption in protein function, potentially affecting cell growth and survival.

Biochemical Analysis

Biochemical Properties

6-Phenanthridinamine, 8-(trifluoromethyl)- has been found to inhibit the protein folding activity of the ribosome (PFAR) when used at a concentration of 150 µM. It directly competes with protein substrates for the ribosomal active site.

Cellular Effects

The cellular effects of 6-Phenanthridinamine, 8-(trifluoromethyl)- are primarily related to its inhibition of protein folding activity. By competing with protein substrates for the ribosomal active site, it can potentially disrupt the normal function of cells.

Molecular Mechanism

The molecular mechanism of action of 6-Phenanthridinamine, 8-(trifluoromethyl)- involves its interaction with the ribosome. It competes with protein substrates for the ribosomal active site, thereby inhibiting the protein folding activity of the ribosome.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-8-trifluoromethylphenanthridine typically involves the introduction of an amino group and a trifluoromethyl group onto a phenanthridine core. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for 6-Amino-8-trifluoromethylphenanthridine are not widely documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-8-trifluoromethylphenanthridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

6-Amino-8-trifluoromethylphenanthridine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on protein folding and its potential as an antiprion agent.

    Medicine: Investigated for its potential therapeutic applications in neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-8-trifluoromethylphenanthridine is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical and biological properties. Its ability to inhibit ribosomal protein folding sets it apart from other similar compounds .

Properties

IUPAC Name

8-(trifluoromethyl)phenanthridin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)8-5-6-9-10-3-1-2-4-12(10)19-13(18)11(9)7-8/h1-7H,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQYJKNVRUTAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C(F)(F)F)C(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438639
Record name 6-Phenanthridinamine, 8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651055-83-3
Record name 6-Phenanthridinamine, 8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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